Neoisoliquiritin Neoisoliquiritin Neoisoliquiritin is a member of flavonoids and a glycoside.
Neoisoliquiritin is a natural product found in Spatholobus suberectus with data available.
See also: Glycyrrhiza Glabra (part of).
Brand Name: Vulcanchem
CAS No.: 59122-93-9
VCID: VC21337814
InChI: InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+
SMILES: C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol

Neoisoliquiritin

CAS No.: 59122-93-9

Cat. No.: VC21337814

Molecular Formula: C21H22O9

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Neoisoliquiritin - 59122-93-9

Specification

CAS No. 59122-93-9
Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
IUPAC Name (E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Standard InChI InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+
Standard InChI Key XQWFHGOIUZFQPJ-FPYGCLRLSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Melting Point 230 - 232 °C

Introduction

Chemical Structure and Properties

Neoisoliquiritin belongs to the class of organic compounds known as pyranoisoflavonoids, which are isoflavonoids containing a pyran ring fused to the isoflavonoid skeleton . It is also categorized as a flavonoid O-glycoside, containing a carbohydrate moiety O-glycosidically linked to the flavonoid backbone . The compound is characterized by its molecular formula C₂₁H₂₂O₉ and has an average molecular mass of 418.3940 Da . The IUPAC name for neoisoliquiritin is (2E)-1-(2-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one .

Physical and Chemical Characteristics

Neoisoliquiritin exhibits several distinct physical and chemical properties that are important for understanding its behavior in biological systems and potential applications. The compound exists as a powder at room temperature and has specific physicochemical parameters as detailed in Table 1 .

Table 1: Physical and Chemical Properties of Neoisoliquiritin

PropertyValue
Molecular FormulaC₂₁H₂₂O₉
Average Mass418.3940 Da
Monoisotopic Mass418.12638 Da
Melting Point230-232°C
Boiling Point743.5±60.0°C (Predicted)
Density1.528
SolubilitySoluble in methanol, ethanol, DMSO and other organic solvents
AppearancePowder
pKa7.36±0.35 (Predicted)
CAS Registry Number59122-93-9

Chemically, neoisoliquiritin is considered an extremely weak basic (essentially neutral) compound based on its pKa value . This property influences its interaction with biological systems and its potential pharmacokinetic profile. The compound's solubility in organic solvents such as methanol, ethanol, and DMSO is significant for extraction and purification processes as well as for experimental research applications .

Natural Sources and Occurrence

Neoisoliquiritin occurs naturally in several plant species and has been detected in various food sources. Understanding its natural distribution provides insights into its ecological role and potential dietary sources.

Plant Sources

Neoisoliquiritin has been identified in multiple plant species, with significant concentrations found in members of the Glycyrrhiza genus. Table 2 summarizes the known plant sources of this compound .

Table 2: Plant Sources of Neoisoliquiritin

Plant SpeciesFamily
Glycyrrhiza glabra (Licorice)Fabaceae
Glycyrrhiza inflataFabaceae
Glycyrrhiza uralensisFabaceae
Dahlia variabilisAsteraceae
Spatholobus suberectus DunnLeguminosae
Ulex europaeusFabaceae
Viguiera spp.Asteraceae

The compound is particularly prevalent in licorice plants (Glycyrrhiza species), which have been used traditionally in various medicinal systems worldwide . This widespread distribution across different plant families suggests that neoisoliquiritin may serve important ecological functions, possibly in plant defense mechanisms or other physiological processes.

Biosynthesis and Production

Understanding the biosynthetic pathway of neoisoliquiritin is crucial for developing sustainable production methods for this bioactive compound. Recent advances in synthetic biology have made significant progress in this area.

Heterologous Production

Recent advances in synthetic biology have enabled the development of heterologous production systems for flavonoids from Glycyrrhiza species. In a groundbreaking study, researchers achieved the de novo biosynthesis of liquiritin, a compound closely related to neoisoliquiritin, in Saccharomyces cerevisiae .

The study involved:

  • Analysis and screening of enzyme-coding genes responsible for flavonoid biosynthesis through genome and comparative transcriptome database searches

  • Determination of catalytic functions of candidate genes through in vitro or in vivo characterization

  • Reconstruction of the complete biosynthetic pathway in yeast, using endogenous yeast metabolites as precursors and cofactors

This successful demonstration of heterologous production provides a foundation for the development of sustainable production methods for neoisoliquiritin and related flavonoids. Such approaches could overcome the limitations of traditional extraction methods, which are dependent on plant cultivation and may face sustainability challenges.

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